molecular formula C10H21N3O B13537208 N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide

Cat. No.: B13537208
M. Wt: 199.29 g/mol
InChI Key: JAJZQBPMEXUMAM-UHFFFAOYSA-N
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Description

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, which is a common motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a piperidine derivative followed by amide formation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and optimized reaction pathways can enhance the yield and reduce the production costs. The purification process often includes crystallization and chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.

Scientific Research Applications

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring in its structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methylamino and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide

InChI

InChI=1S/C10H21N3O/c1-11-8-10(14)13(3)9-4-6-12(2)7-5-9/h9,11H,4-8H2,1-3H3

InChI Key

JAJZQBPMEXUMAM-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)N(C)C1CCN(CC1)C

Origin of Product

United States

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